molecular formula C10H14N4O2 B2909771 Methyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate CAS No. 2137481-83-3

Methyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate

Cat. No.: B2909771
CAS No.: 2137481-83-3
M. Wt: 222.248
InChI Key: DOBWRMPGGIYGOR-UHFFFAOYSA-N
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Description

Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate is a complex heterocyclic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with an imidazole derivative, followed by cyclization to form the spiro structure. The reaction conditions often include the use of a solvent such as dichloromethane or methanol, and a catalyst like formic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine share structural similarities and exhibit comparable biological activities.

    Pyrrole Derivatives: Compounds such as pyrrolopyrazine and pyrrolopyridine also have similar heterocyclic structures and applications.

Uniqueness

Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-1’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-16-9(15)13-5-10(6-13)4-7(11)8-12-2-3-14(8)10/h2-3,7H,4-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBWRMPGGIYGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2(C1)CC(C3=NC=CN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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